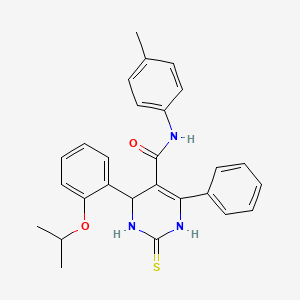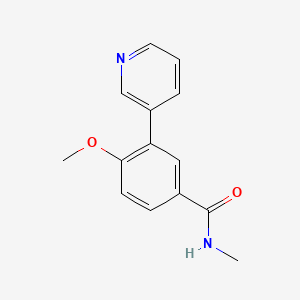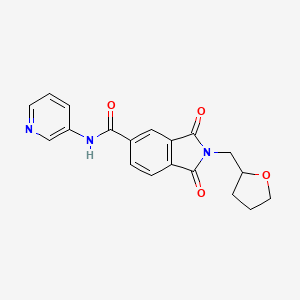
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Overview
Description
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.18239829 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Studies
Compounds containing pyrimidine structures have been extensively studied for their ability to inhibit enzymes, such as dihydrofolic reductase. These studies are crucial for understanding the mode of binding and designing irreversible inhibitors for therapeutic purposes. For example, research on 5-alkyl and 5-arylpyrimidines substituted with various groups provided insights into the placement of bulky groups on the pyrimidine ring to achieve good binding, which is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Structural Analysis and Crystallography
Pyrimidine derivatives also play a significant role in structural chemistry and crystallography. The study of isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, reveals important information about the electronic structures and hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds from pyrimidine derivatives, including those with mercapto groups, is a significant area of research. These compounds have various applications in medicinal chemistry and material science. Studies have shown the possibility of synthesizing compounds like 3-(1-adamantyl)isoxazole and 4-(1-adamantyl)-2-mercaptopyrimidine, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Makarova, Zemtsova, & Moiseev, 2003).
Pharmaceutical Research
In pharmaceutical research, pyrimidine derivatives are explored for their potential as pharmacophores in drug development. The synthesis of novel compounds, such as 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives via the Biginelli reaction, highlights the ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles (Bhuva, Gothalia, Singala, Talpara, Faldu, & Shah, 2014).
Antiviral Research
The exploration of pyrimidine derivatives for antiviral properties is another crucial area of research. Studies on pyrimidine thioglycoside analogs against SARS-COV-2 and Avian Influenza H5N1 virus strains have shown that these compounds possess interesting antiviral activity, offering potential pathways for developing new antiviral drugs (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
Properties
IUPAC Name |
N-(4-methylphenyl)-6-phenyl-4-(2-propan-2-yloxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-17(2)32-22-12-8-7-11-21(22)25-23(26(31)28-20-15-13-18(3)14-16-20)24(29-27(33)30-25)19-9-5-4-6-10-19/h4-17,25H,1-3H3,(H,28,31)(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPYIJKRGGTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea](/img/structure/B4062660.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)

![3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
![(2-chloro-6-fluorobenzyl){1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B4062697.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4062708.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062716.png)
acetonitrile](/img/structure/B4062721.png)
![3,4-dimethoxy-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4062724.png)

![methyl 4-{[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4062743.png)
![Thiophene-2-carboxylic acid [1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-amide](/img/structure/B4062756.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062763.png)
